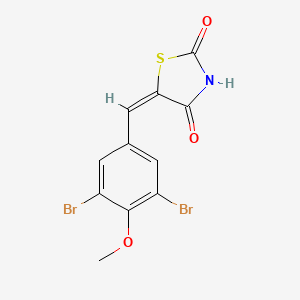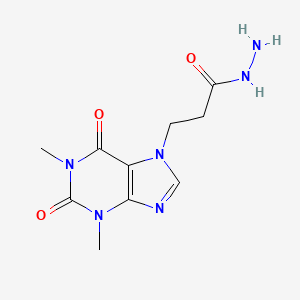![molecular formula C13H9Cl2N3O B11675608 N'-[(E)-(2,3-dichlorophenyl)methylidene]pyridine-3-carbohydrazide CAS No. 292180-70-2](/img/structure/B11675608.png)
N'-[(E)-(2,3-dichlorophenyl)methylidene]pyridine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(2,3-dichlorophenyl)methylidene]pyridine-3-carbohydrazide is a chemical compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology.
Métodos De Preparación
The synthesis of N’-[(E)-(2,3-dichlorophenyl)methylidene]pyridine-3-carbohydrazide typically involves the reaction of 2,3-dichlorobenzaldehyde with pyridine-3-carbohydrazide in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
N’-[(E)-(2,3-dichlorophenyl)methylidene]pyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
N’-[(E)-(2,3-dichlorophenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: It is used in the synthesis of coordination compounds and metal complexes, which are studied for their catalytic and electronic properties.
Biology: The compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research explores its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a ligand in various industrial processes.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(2,3-dichlorophenyl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes, by inhibiting their activity. The molecular pathways involved may include the disruption of metal ion homeostasis and interference with enzyme active sites .
Comparación Con Compuestos Similares
N’-[(E)-(2,3-dichlorophenyl)methylidene]pyridine-3-carbohydrazide can be compared with other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity.
Propiedades
Número CAS |
292180-70-2 |
|---|---|
Fórmula molecular |
C13H9Cl2N3O |
Peso molecular |
294.13 g/mol |
Nombre IUPAC |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9Cl2N3O/c14-11-5-1-3-9(12(11)15)8-17-18-13(19)10-4-2-6-16-7-10/h1-8H,(H,18,19)/b17-8+ |
Clave InChI |
WTWUORWZMWZPJI-CAOOACKPSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)Cl)Cl)/C=N/NC(=O)C2=CN=CC=C2 |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)C=NNC(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B11675527.png)
![(5Z)-1-(3-Methylphenyl)-5-{[2-(2-phenoxyethoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11675534.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11675542.png)




![N'-[(1Z)-1-(4-bromophenyl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B11675579.png)
![1,4-Bis[3-(piperidine-1-sulfonyl)benzoyl]piperazine](/img/structure/B11675590.png)
![2-Ethoxyethyl 4-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate](/img/structure/B11675600.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11675615.png)

![(5Z)-5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11675639.png)
![(2E)-2-(3-bromobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11675643.png)
